Cas no 539804-88-1 (N-(2,3-dimethylphenyl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide)

N-(2,3-dimethylphenyl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide is a specialized organic compound featuring a 1,3,4-oxadiazole core linked to a pyridine moiety and an acetamide group. Its structure suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecules due to the presence of heterocyclic systems known for pharmacological activity. The compound’s oxadiazole and pyridine components may contribute to enhanced binding affinity or metabolic stability, making it a candidate for drug discovery applications. Its synthetic versatility allows for further functionalization, enabling exploration of structure-activity relationships. The sulfanylacetamide bridge offers additional reactivity for targeted modifications.
N-(2,3-dimethylphenyl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide structure
539804-88-1 structure
Product Name:N-(2,3-dimethylphenyl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide
CAS No:539804-88-1
MF:C17H16N4O2S
MW:340.399541854858
CID:5932945
PubChem ID:4283622
Update Time:2025-10-31

N-(2,3-dimethylphenyl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,3-dimethylphenyl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide
    • N-(2,3-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
    • N-(2,3-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
    • 539804-88-1
    • Oprea1_147164
    • AKOS001911002
    • Oprea1_224215
    • N-(2,3-dimethylphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
    • F1252-0270
    • Inchi: 1S/C17H16N4O2S/c1-11-4-3-5-14(12(11)2)19-15(22)10-24-17-21-20-16(23-17)13-6-8-18-9-7-13/h3-9H,10H2,1-2H3,(H,19,22)
    • InChI Key: DUIYIBLIYKPGBH-UHFFFAOYSA-N
    • SMILES: S(C1=NN=C(C2C=CN=CC=2)O1)CC(NC1C=CC=C(C)C=1C)=O

Computed Properties

  • Exact Mass: 340.09939694g/mol
  • Monoisotopic Mass: 340.09939694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 106Ų

N-(2,3-dimethylphenyl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-(2,3-dimethylphenyl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide

N-(2,3-Dimethylphenyl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide: A Comprehensive Overview

The compound N-(2,3-dimethylphenyl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide (CAS No. 539804-88-1) is a sophisticated organic molecule with a diverse range of applications in the fields of pharmacology, materials science, and chemical synthesis. This compound is characterized by its unique structural features, which include a substituted phenyl group, an oxadiazole ring system, and a sulfanyl acetamide functional group. The integration of these structural elements contributes to its versatile chemical properties and potential for use in advanced research and industrial applications.

Recent studies have highlighted the significance of oxadiazole-containing compounds in drug discovery. The presence of the 1,3,4-oxadiazole ring in this compound has been shown to enhance bioavailability and improve pharmacokinetic profiles. For instance, researchers have demonstrated that such heterocyclic systems can act as effective scaffolds for designing inhibitors of key enzymes involved in neurodegenerative diseases. The pyridin-4-yl substituent further enhances the electronic properties of the molecule, making it a promising candidate for exploring novel therapeutic agents.

The N-(2,3-dimethylphenyl) group attached to the molecule plays a crucial role in modulating its lipophilicity and solubility. This substitution pattern has been shown to improve the molecule's ability to cross biological membranes, which is essential for drug delivery systems. Furthermore, the dimethyl substitution on the phenyl ring contributes to steric hindrance, which can influence the molecule's interaction with target proteins or enzymes.

The sulfanyl acetamide group is another critical feature of this compound. This functional group is known for its ability to form hydrogen bonds and participate in various chemical reactions. Recent research has focused on leveraging this group for the development of bioactive molecules with anti-inflammatory and antioxidant properties. For example, studies have shown that compounds with similar structures exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases.

From a synthetic perspective, the construction of N-(2,3-dimethylphenyl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide involves a series of well-established organic reactions. The synthesis typically begins with the preparation of the oxadiazole core through cyclization reactions involving carbonyl compounds and ammonia derivatives. Subsequent steps involve nucleophilic substitution or coupling reactions to introduce the phenyl and pyridine substituents. The final step involves the formation of the sulfanyl acetamide group through amide bond formation.

Recent advancements in green chemistry have also influenced the synthesis of this compound. Researchers have explored the use of microwave-assisted synthesis and catalytic methods to enhance reaction efficiency and reduce environmental impact. These developments underscore the importance of sustainable practices in modern chemical synthesis.

In terms of applications, N-(2,3-dimethylphenyl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide has shown potential in several areas. In pharmacology, it serves as a valuable tool for studying receptor-ligand interactions due to its unique structural features. In materials science, it has been investigated as a precursor for advanced polymers and coatings with tailored mechanical and thermal properties.

Moreover, this compound has been utilized in agrochemical research as a candidate for developing novel pesticides and herbicides. Its ability to inhibit key enzymes involved in plant growth regulation makes it a promising lead compound for sustainable agricultural solutions.

Recent studies have also explored the photophysical properties of this compound. The presence of conjugated systems within its structure enables it to exhibit fluorescence under specific conditions. This property has led to its consideration as a potential candidate for fluorescent sensors and imaging agents in biomedical applications.

In conclusion, N-(2,3-dimethylphenyl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide (CAS No. 539804-88-1) is a multifaceted compound with significant potential across various scientific domains. Its unique structural features and versatile chemical properties make it an invaluable subject for ongoing research and development efforts.

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